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2-Methyladenosine - 16526-56-0

2-Methyladenosine

Catalog Number: EVT-293645
CAS Number: 16526-56-0
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
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Product Introduction

Description

Source and Occurrence: 2-Methyladenosine is found in various biological systems, primarily as a post-transcriptional modification in transfer RNA (tRNA) molecules. It is found in both prokaryotic and eukaryotic organisms, including bacteria like Escherichia coli and Bacillus subtilis, as well as yeast and higher eukaryotes. [, , , ]

Role in Scientific Research: 2-Methyladenosine has garnered interest in various scientific fields, including biochemistry, molecular biology, and medicinal chemistry. It is being studied for its potential roles in:* tRNA Structure and Function: The presence of 2-methyladenosine in tRNA influences its structure and stability, potentially impacting tRNA's role in protein synthesis. [, , , ]* Codon Recognition: Studies suggest that 2-methyladenosine, along with other modifications in the anticodon loop of tRNA, plays a role in modulating codon recognition during translation. [, , , ]* Antimycobacterial Activity: 2-Methyladenosine has shown selective toxicity towards Mycobacterium tuberculosis, the causative agent of tuberculosis, suggesting potential as a novel antitubercular agent. [, , ]

Adenosine

  • Relevance: Adenosine is the parent compound of 2-Methyladenosine, differing only by the absence of the methyl group at the 2' position of the adenine ring. Several studies demonstrate that adenosine can partially block the toxic effects of compounds like 2-chloroadenine and 2-aminoadenosine in mouse tissue cultures []. Additionally, adenosine serves as a substrate for adenosine kinase, the same enzyme responsible for phosphorylating 2-Methyladenosine into its active metabolites in Mycobacterium smegmatis [, ].

2-Fluoroadenosine

  • Relevance: Like 2-Methyladenosine, 2-fluoroadenosine is investigated as a potential therapeutic agent for Mycobacterium tuberculosis, particularly in the form of a polymer for inhalation therapy []. This suggests that modifications at the 2' position of adenosine could be crucial for activity against Mycobacterium tuberculosis.

Adenosine Monophosphate (AMP)

  • Relevance: Adenosine monophosphate is phosphorylated form of adenosine. In the context of Mycobacterium tuberculosis adenosine kinase, AMP is the product of the enzyme's activity on adenosine []. While 2-Methyladenosine is also phosphorylated by the same enzyme, it leads to the formation of the unusual metabolite, 2-Methyladenosine monophosphate, which may contribute to its antimycobacterial activity [].

Adenosine Triphosphate (ATP)

  • Relevance: ATP is a key molecule in cellular energy metabolism and a substrate for adenosine kinase []. Treatment of Mycobacterium smegmatis with 2-Methyladenosine has been observed to inhibit ATP synthesis, suggesting that 2-Methyladenosine metabolites may interfere with de novo purine synthesis pathways [].

2,9-Dimethyladenine (m2m9A)

  • Relevance: Studies comparing the binding of 2,9-Dimethyladenine and 2-Methyladenosine with poly(BU) revealed that both could form complexes, suggesting that the methyl group at position 2 of the adenine ring does not necessarily hinder Watson-Crick base pairing []. Additionally, 2,9-Dimethyladenine forms a more stable complex with poly(BU) than 2-Methyladenosine [], implying that the additional methyl group at position 9 might contribute to the stability.

2-Aminoadenosine

  • Relevance: Research on the toxicity of purine nucleosides showed that, while adenosine and adenine could block the toxic effects of 2-Aminoadenosine, guanosine amplified its damaging effects []. This highlights the significance of the 2' position modifications on the biological activity of adenosine analogs.

2-Chloroadenine

  • Relevance: Similar to 2-Methyladenosine, 2-Chloroadenine displays toxicity in cellular studies. Importantly, adenine sulfate can block 2-Chloroadenine's toxic effects in Sarcoma 180 cells [], indicating shared metabolic pathways or mechanisms of action.

5-Bromouridine (br5U)

  • Relevance: Poly(br5U) was utilized in studies to investigate the complex formation and binding affinities of both 2-Methyladenosine and 2,9-Dimethyladenine, offering insights into their structural interactions with other nucleic acid components [, ].

N6-(Δ2-Isopentenyl)adenosine (i6Ado)

  • Relevance: While structurally different from 2-Methyladenosine, i6Ado, with its hydroxylated derivative, ribosyl-trans-zeatin, are critical in developing antibodies specific for cytokinins []. This highlights the significance of specific modifications on purine nucleosides for antibody recognition and potential applications in studying related compounds.

Ribosyl-trans-zeatin

  • Relevance: The development of a specific antibody against ribosyl-trans-zeatin, which exhibited significantly lower recognition for ribosyl-cis-zeatin, underscores the impact of even subtle structural changes on antibody binding []. This sensitivity to minor structural modifications is relevant when considering potential cross-reactivity or specificity issues in studies involving 2-Methyladenosine and its analogs.
Source and Classification

2-Methyladenosine is derived from adenosine, with the addition of a methyl group at the 2-position of the ribose sugar. It can be found in various biological systems, including plants and animals, where it serves as a post-transcriptional modification that influences RNA behavior. Its classification falls under nucleoside modifications, specifically as a type of ribonucleoside methylation.

Synthesis Analysis

The synthesis of 2-methyladenosine can be achieved through several methods. A common approach involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. The process is typically conducted at low temperatures (around 0 °C) for several hours. Key parameters include:

Another method involves the use of diazomethane as a methylating agent, which can also yield 2-methyladenosine efficiently . Additionally, enzymatic methods utilizing specific methyltransferases have been developed to achieve targeted methylation at the desired position on the adenosine molecule .

Molecular Structure Analysis

The molecular formula for 2-methyladenosine is C₁₁H₁₅N₅O₄, with a molecular weight of approximately 281.27 g/mol. The structure consists of a purine base (adenine) attached to a ribose sugar that has been methylated at the 2-position. This modification alters the physical properties and interactions of the molecule, impacting its function within RNA.

Structural Features

  • Purine Base: The adenine moiety retains its characteristic double-ring structure.
  • Ribose Sugar: The ribose is modified by the addition of a methyl group at the 2'-OH position.
  • Functional Groups: The presence of hydroxyl (-OH) groups at other positions on the ribose contributes to its reactivity and interactions with other biomolecules.
Chemical Reactions Analysis

2-Methyladenosine participates in various chemical reactions typical for nucleotides and nucleosides. Its most notable reactions include:

  • Methylation Reactions: As a substrate for further methylation or demethylation processes facilitated by specific enzymes (methyltransferases).
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield adenosine and methanol.
  • Incorporation into RNA: It can be incorporated into RNA molecules during transcription, influencing RNA stability and function.

These reactions are crucial for understanding how 2-methyladenosine impacts cellular processes such as gene expression regulation and RNA processing.

Mechanism of Action

The mechanism by which 2-methyladenosine exerts its effects primarily involves its role in modulating RNA structures and interactions. It has been shown to influence:

  • Translation Efficiency: By promoting a relaxed conformation of transfer RNA (tRNA), enhancing decoding efficiency during protein synthesis .
  • RNA Stability: Modifications like 2-methyladenosine can protect RNA from degradation by exonucleases, thereby prolonging its functional lifespan within the cell .
  • Methylation Dynamics: The presence of this modification can affect how other proteins interact with RNA, influencing splicing and other post-transcriptional modifications.
Physical and Chemical Properties Analysis

The physical properties of 2-methyladenosine include:

  • Appearance: Typically appears as a white crystalline powder when purified.
  • Solubility: Soluble in water and polar organic solvents due to its hydrophilic nature from hydroxyl groups.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels and high temperatures.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for nucleosides.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic sites on the sugar moiety.
Applications

2-Methyladenosine has diverse applications in scientific research and biotechnology:

  • RNA Research: Used as a model compound to study RNA modifications and their effects on biological processes.
  • Therapeutics Development: Investigated for potential roles in drug development targeting diseases associated with dysregulated RNA modifications.
  • Biotechnology: Employed in synthetic biology for engineering RNA molecules with enhanced stability or specific functional properties.
Chemical Structure and Physicochemical Properties of 2-Methyladenosine

Molecular Composition and IUPAC Nomenclature

2-Methyladenosine (systematically named (2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) is a modified ribonucleoside derivative of adenosine. Its molecular formula is C₁₁H₁₅N₅O₄, with a molecular weight of 281.27 g/mol [2] [10]. The modification involves a methyl group (-CH₃) attached to the carbon atom at the 2-position (C2) of the adenine base, distinguishing it from canonical adenosine. This methylation alters electron distribution and steric properties, impacting molecular interactions.

Table 1: Key Identifiers for 2-Methyladenosine

PropertyValueSource
CAS Registry Number16526-56-0 [2]
PubChem CID459890 [1] [2]
IUPAC Name(2R,3R,4S,5R)-2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol [2]
SMILES NotationCc1nc2c(nc[n]2[C@H]2C@HC@HC@@HO2)c(N)n1 [2]
InChIKeyIQZWKGWOBPJWMX-IOSLPCCCSA-N [2] [10]

Tautomeric Forms and Stability

The adenine ring system in 2-methyladenosine exhibits tautomerism, primarily involving proton shifts between nitrogen atoms (N1, N3, N7) and exocyclic amino groups. The methyl group at C2 restricts some tautomeric forms but allows others. MODOMICS lists 10 tautomers, with the predominant form featuring a protonated N1 and methylated C2 [2]. Key tautomers include:

  • Amino-keto form (Canonical): Stable under physiological conditions, with N9-glycosidic bond maintaining β-configuration.
  • Imino-enol forms: Less stable; involve proton migration from N1 to N3 or N7, altering hydrogen-bonding capacity.
  • Charged species: Protonation at N1 or N7 occurs under acidic conditions, influencing solubility and reactivity.

The C2-methyl group sterically hinders protonation at N3, enhancing stability of the N1-protonated tautomer. This tautomeric equilibrium is detectable via NMR, showing characteristic chemical shifts for imino protons (δ 10–12 ppm) in non-polar solvents [2].

Table 2: Representative Tautomers of 2-Methyladenosine

Tautomer IDStructure DescriptionStability
Tautomer #0Canonical amino-keto formHigh (predominant)
Tautomer #2Imino form (N1-H → N3-H shift)Moderate
Tautomer #4Enol form with C6=O groupLow
Tautomer #9Charged species (N7 protonation)pH-dependent

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra provide detailed structural insights:

  • ¹H NMR (D₂O, δ ppm): H8 (8.21 ppm, s), H2 (7.98 ppm, s), ribose H1' (6.08 ppm, d), 2-CH₃ (2.72 ppm, s) [2]. The methyl singlet is downfield-shifted due to ring current effects.
  • ¹³C NMR (D₂O, δ ppm): C2 (156.2 ppm), C4 (152.1 ppm), C8 (142.5 ppm), 2-CH₃ (22.8 ppm), ribose C1' (88.3 ppm). The methyl carbon signal confirms sp³ hybridization [2].

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

  • Positive mode [M+H]⁺: m/z 282.1202 (calc. 282.1199 for C₁₁H₁₆N₅O₄) [2].
  • Fragmentation: Loss of ribose (150 m/z) and methyl radical (265 m/z).
  • High-resolution MS: Monoisotopic mass = 281.1124 Da; average mass = 281.268 Da [2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aqueous solutions exhibit λₘₐₓ at 259 nm (ε = 14,900 L·mol⁻¹·cm⁻¹), characteristic of adenine π→π* transitions. Methylation induces a slight hypsochromic shift (~2 nm) compared to adenosine (261 nm) due to electron donation from the methyl group [8] [10].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase C18 chromatography shows normalized retention times:

  • 1.65 (Kellner 2014 method)
  • 1.91 (Kellner 2014 alternative method)Elution occurs between adenosine (A) and N⁶-methyladenosine (m⁶A), reflecting intermediate hydrophobicity (logP = -1.0904) [2].

Thermodynamic Properties: Melting Point and Solubility

2-Methyladenosine decomposes at 206–210°C, higher than adenosine (235°C with decomposition) due to enhanced crystal lattice stability from the methyl group [8] [10]. Its solubility profile is solvent-dependent:

  • Water: Moderately soluble (solubility ≈ 15 mg/mL at 20°C)
  • Dimethyl sulfoxide: Highly soluble (>50 mg/mL)
  • Ethanol: Sparingly soluble (<5 mg/mL) [10]

The compound’s polar surface area (139.54 Ų) and hydrogen bond donor/acceptor counts (4 HBD, 9 HBA) govern its dissolution behavior. Aqueous solubility decreases at pH < 4 due to protonation of N1 (pKa ≈ 3.9), forming a cationic species [2].

Table 3: Thermodynamic and Solubility Properties

PropertyValueConditions
Melting Point206–210°C (decomp.)Capillary method
Water Solubility~15 mg/mL20°C, neutral pH
logP (Partition coeff.)-1.0904Octanol/water
pKa~3.9 (N1 protonation)Calculated

Comparative Analysis with Other Methylated Adenosine Derivatives

2-Methyladenosine (m²A) exhibits distinct chemical and biological features compared to prevalent adenosine methylations:

Chemical Differences

  • Methylation Site:
  • m²A: C2 of adenine (carbon methylation).
  • m⁶A: N6 of adenine (exocyclic amine methylation).
  • m¹A: N1 of adenine (endocyclic nitrogen methylation; creates positive charge) [5] [9].
  • Electronic Effects:
  • m²A’s methyl group is electron-donating, mildly enhancing ring electron density.
  • m¹A’s N1-methylation disrupts Watson-Crick base pairing due to steric blockage and positive charge.
  • m⁶A retains standard base-pairing but weakens hydrogen-bond strength [6] [9].
  • Stability:
  • m¹A undergoes alkaline-driven Dimroth rearrangement to m⁶A (e.g., at pH >10, 60°C).
  • m²A and m⁶A are chemically stable under physiological conditions [9].

Biological Implications

  • Structural Roles:
  • m²A at tRNA position 37 promotes a relaxed anticodon loop conformation, facilitating ribosomal decoding.
  • m⁶A in mRNA alters RNA secondary structure by destabilizing base stacking.
  • m¹A in tRNA stabilizes tertiary structure (e.g., mitochondrial tRNAs) [3] [6].
  • Functional Specificity:
  • m²A occurs primarily in tRNA and rRNA of bacteria and plants.
  • m⁶A is abundant in eukaryotic mRNA, regulating splicing and translation.
  • m¹A is critical for tRNAiᴹᵉᵗ initiation codon recognition [3] [5] [9].

Table 4: Comparative Analysis of Methylated Adenosine Derivatives

Property2-Methyladenosine (m²A)N⁶-Methyladenosine (m⁶A)N¹-Methyladenosine (m¹A)
Methylation SiteC2 of purine ringN6 exocyclic amineN1 endocyclic nitrogen
Charge at pH 7NeutralNeutralPositive (+1)
Base PairingPreserved (slightly weakened)Preserved (weakened H-bond)Disrupted
Key Biological RoletRNA/rRNA modification; enhances translationmRNA epitranscriptomic markertRNA structural stability
Thermal StabilityDecomp. 206–210°CStable to 230°CRearranges to m⁶A at >60°C
Detection MethodLC-MS/MS (RT ~1.65–1.91)Antibody-based sequencingMutation signatures in RT

This comparative analysis underscores how methylation site chemistry dictates functional specialization in RNA biology, with m²A uniquely optimizing translational efficiency through tRNA conformational modulation [3] [6].

Properties

CAS Number

16526-56-0

Product Name

2-Methyladenosine

IUPAC Name

2-(6-amino-2-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-4-14-9(12)6-10(15-4)16(3-13-6)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,14,15)

InChI Key

IQZWKGWOBPJWMX-UHFFFAOYSA-N

SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

2-methyladenosine

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

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